molecular formula C14H9ClF3N3O B3038457 1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 865660-40-8

1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B3038457
CAS RN: 865660-40-8
M. Wt: 327.69 g/mol
InChI Key: PWQZXFOXNASUOU-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H9ClF3N3O and its molecular weight is 327.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Characteristics

Pyridine derivatives, including those structurally related to 1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile, have been extensively studied for their unique structural and optical properties. For instance, derivatives such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile and its counterpart with a 4-chlorophenyl group have been synthesized and characterized using various techniques to confirm their molecular structures. These compounds have demonstrated significant thermal, structural, and optical characteristics, including monoclinic polycrystalline nature and indirect allowed optical energy gaps, making them suitable for applications in photonic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Research into pyrazolopyridine derivatives has also uncovered their potential as corrosion inhibitors, a property that could extend to structurally similar compounds like this compound. For example, derivatives like 4-(2-chloro-6-flurpphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile have been synthesized using ultrasonic irradiation and tested for their effectiveness in protecting mild steel in acidic environments. These studies suggest that pyrazolopyridine derivatives can serve as mixed-type corrosion inhibitors, offering a blend of cathodic and anodic protection (Dandia, Gupta, Singh, & Quraishi, 2013).

Synthesis and Spectroscopic Analysis

The synthesis and structural elucidation of pyridine derivatives are crucial for understanding their potential applications in various scientific fields. Studies on compounds like 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile and its nitro-substituted variants have provided insights into their structural features through IR and electronic spectroscopy, alongside investigations into their optical properties through UV–vis absorption and fluorescence spectroscopy. Such detailed analyses contribute to the broader understanding of pyridine derivatives' chemical behavior and their potential utility in chemical synthesis and material science (Cetina, Tranfić, Sviben, & Jukić, 2010).

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O/c1-8-4-11(14(16,17)18)10(5-19)13(22)21(8)7-9-2-3-12(15)20-6-9/h2-4,6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQZXFOXNASUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=C(C=C2)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112145
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865660-40-8
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865660-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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